1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2 involves several steps, including the protection and deprotection of functional groups, peptide bond formation, and the incorporation of the adamantane moiety. The general synthetic route can be summarized as follows:
Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected using suitable protecting groups to prevent unwanted reactions during peptide bond formation.
Peptide Bond Formation: The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Incorporation of Adamantane Moiety: The adamantaneacetyl group is introduced at the N-terminus of the peptide using adamantaneacetyl chloride in the presence of a base such as triethylamine.
Deprotection and Purification: The protecting groups are removed, and the crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Chemical Reactions Analysis
1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using oxidizing agents such as hydrogen peroxide or iodine to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction of disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The adamantane moiety can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Scientific Research Applications
1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2 has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its stability and bioactivity. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The peptide is used in biological assays to study its interactions with proteins, receptors, and other biomolecules. It can help elucidate the mechanisms of action of various biological processes.
Industrial Applications: The stability and unique properties of the adamantane moiety make this compound useful in the development of advanced materials and drug delivery systems
Mechanism of Action
The mechanism of action of 1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane moiety enhances the stability and binding affinity of the peptide, allowing it to effectively modulate the activity of its target. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2 can be compared with other similar compounds, such as:
[Adamantaneacetyl1, O-Et-D-Tyr2, Val4, Aminobutyryl6, Arg8,9]-Vasopressin: This compound shares a similar structure but differs in the specific amino acid sequence and functional groups, leading to different biological activities and applications.
1-Adamantaneacetyl-D-Tyr(Et)-Phe-Val-Asn-Abu-Pro-Arg-Arg-NH2: Another derivative with slight modifications in the peptide sequence, which can result in variations in stability, bioactivity, and target specificity.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-(1-adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[1-[2-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H94N16O11/c1-5-42(59(88)78-24-12-17-48(78)57(86)74-44(16-11-23-70-61(67)68)53(82)73-43(52(64)81)15-10-22-69-60(65)66)72-55(84)47(30-49(63)79)76-58(87)51(35(3)4)77-56(85)46(28-36-13-8-7-9-14-36)75-54(83)45(29-37-18-20-41(21-19-37)89-6-2)71-50(80)34-62-31-38-25-39(32-62)27-40(26-38)33-62/h7-9,13-14,18-21,35,38-40,42-48,51H,5-6,10-12,15-17,22-34H2,1-4H3,(H2,63,79)(H2,64,81)(H,71,80)(H,72,84)(H,73,82)(H,74,86)(H,75,83)(H,76,87)(H,77,85)(H4,65,66,69)(H4,67,68,70) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXYSBQMSSPQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OCC)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H94N16O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1239.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.